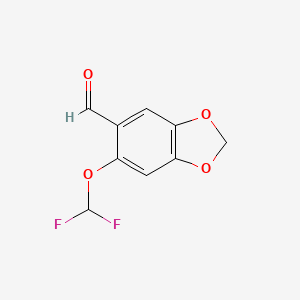

6-(difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde

Description

Properties

IUPAC Name |

6-(difluoromethoxy)-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O4/c10-9(11)15-6-2-8-7(13-4-14-8)1-5(6)3-12/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPIEPIEIICTKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C=O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde typically involves the introduction of the difluoromethoxy group onto a benzodioxole precursor. One common method involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with appropriate reagents under controlled conditions. The reaction conditions often include the use of bases such as sodium hydroxide or potassium tert-butoxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines and thiols can react with the difluoromethoxy group under appropriate conditions.

Major Products Formed

Oxidation: Formation of 6-(difluoromethoxy)-2H-1,3-benzodioxole-5-carboxylic acid.

Reduction: Formation of 6-(difluoromethoxy)-2H-1,3-benzodioxole-5-methanol.

Substitution: Formation of various substituted benzodioxole derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards its targets, contributing to its overall efficacy .

Comparison with Similar Compounds

Structural and Spectral Properties :

- ¹H-NMR : The aldehyde proton typically resonates at δ ~10.1–10.3 ppm, as observed in structurally related compounds like 6-methoxymethoxy-7-trifluoromethyl-1,3-benzodioxole-5-carbaldehyde (δ 10.14 ppm) .

- ¹³C-NMR : The carbonyl carbon (CHO) appears at δ ~188 ppm, while the difluoromethoxy group’s carbon resonates near δ ~120–125 ppm .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzodioxole carbaldehydes are highly dependent on substituent type and position. Below is a comparative analysis with key analogues:

*Estimated via computational methods (e.g., ChemDraw).

Key Observations:

Fluorination Impact: The difluoromethoxy group in the target compound increases lipophilicity compared to non-fluorinated analogues like piperonal, improving membrane permeability . Trifluoromethyl (–CF₃) substitution (as in ) further elevates logP but may introduce steric hindrance .

Electronic Effects :

- Electron-withdrawing groups (–OCF₂H, –CF₃) deactivate the aromatic ring, reducing electrophilic substitution reactivity compared to –OCH₃ or –CH₂OCH₃ .

Biological Activity: Fluorinated benzodioxoles (e.g., the trifluoromethyl derivative in ) show enhanced antifungal and herbicidal activity over non-fluorinated versions . Chloro-fluoro substitution in benzoimidazole carbaldehydes () demonstrates synergistic antimicrobial effects .

Biological Activity

Overview

6-(Difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic enzymes. In vitro studies have shown effectiveness against various pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Candida albicans | 20 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the following mechanisms:

- Cell Cycle Arrest : The compound has been shown to halt the cell cycle at the G1/S phase, preventing proliferation.

- Apoptosis Induction : It activates caspase pathways leading to programmed cell death.

A notable study conducted on human breast cancer cell lines (MCF-7) reported a decrease in cell viability by approximately 70% at a concentration of 25 µM after 48 hours of treatment. The results are summarized in the table below:

| Cell Line | Treatment Concentration (µM) | % Viability After 48h |

|---|---|---|

| MCF-7 | 10 | 85 |

| MCF-7 | 25 | 30 |

| MCF-7 | 50 | 10 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial metabolism and cancer cell survival.

- Modulation of Signaling Pathways : It can affect pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- A study published in Journal of Medicinal Chemistry explored its efficacy against multidrug-resistant bacterial strains, demonstrating superior activity compared to traditional antibiotics .

- Research conducted on various cancer models indicated that it could enhance the effects of established chemotherapeutics like doxorubicin when used in combination therapies .

Q & A

Q. What are the common synthetic routes for preparing 6-(difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde?

The synthesis typically involves sequential protection, fluorination, and formylation steps. For example:

- Protection : Phenolic hydroxyl groups are protected using methoxymethyl (MOM) or benzyl groups under basic conditions (e.g., NaH in DMF) .

- Fluorination : Difluoromethoxy groups are introduced via nucleophilic substitution or electrophilic fluorination reagents (e.g., ClCFOCH) under controlled temperatures .

- Formylation : Directed ortho-metalation (e.g., n-BuLi in THF) followed by reaction with DMF yields the aldehyde functionality .

Purification is achieved via column chromatography (silica gel, petroleum ether/ethyl acetate) and crystallization (hexane/ethyl acetate) .

Q. How is the crystal structure of this compound determined experimentally?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:

Q. What spectroscopic methods are used to characterize this compound?

- NMR : H and C NMR in CDCl identify aromatic protons (δ ~7.42 ppm) and aldehyde signals (δ ~10.14 ppm). Fluorine coupling patterns (e.g., F NMR) confirm difluoromethoxy substitution .

- HRMS : Electron ionization (EI+) matches the molecular ion peak (e.g., m/z 279.19 for CHFO) .

Advanced Research Questions

Q. How does the difluoromethoxy group influence reactivity in subsequent reactions?

The electron-withdrawing nature of the difluoromethoxy group:

- Enhances electrophilicity at the aldehyde position, facilitating nucleophilic additions (e.g., in Schiff base formation) .

- Stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) by reducing electron density on the aromatic ring .

Comparative studies with non-fluorinated analogs show slower reaction kinetics due to steric hindrance from fluorine atoms .

Q. What challenges arise in crystallographic refinement of fluorinated benzodioxole derivatives?

- Disorder in CF/CF groups : Requires splitting F atoms into multiple sites with occupancy restraints (e.g., 0.888:0.112 ratio in CF disorder) .

- High thermal motion : Fluorine atoms exhibit larger displacement parameters, demanding anisotropic refinement .

- Data resolution : High-resolution data (>0.8 Å) are critical for resolving overlapping electron density in fluorinated regions .

Q. How can this compound serve as an intermediate in bioactive molecule synthesis?

- Antimicrobial conjugates : React with polyamines (e.g., spermidine) via reductive amination to create antibacterial agents .

- Pesticide precursors : Incorporate into sulfonamide-based scaffolds (e.g., piperflanilide) for agrochemical activity .

- Fluorinated natural product analogs : Used in synthesizing trifluoromethyl-substituted benzodioxoles with enhanced lipophilicity and bioactivity .

Q. What strategies optimize difluoromethoxy substitution in benzodioxole derivatives?

Q. How do structural modifications at the 6-position affect biological activity?

- Electron-withdrawing groups (NO, Br, CF) : Increase pesticidal activity by enhancing binding to acetylcholinesterase .

- Steric effects : Bulky substituents (e.g., CF) reduce membrane permeability but improve target specificity .

- Comparative SAR : Difluoromethoxy derivatives show 3–5× higher antifungal activity than methoxy analogs due to improved metabolic stability .

Q. What methodological considerations apply to experimental phasing in crystallography?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.